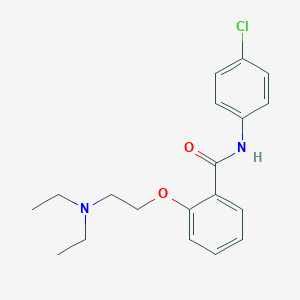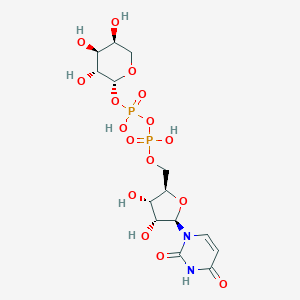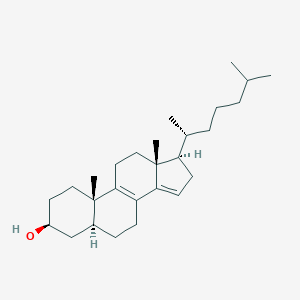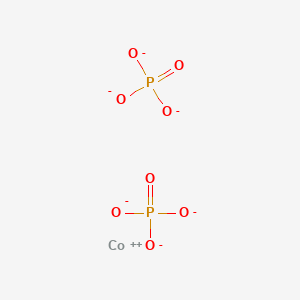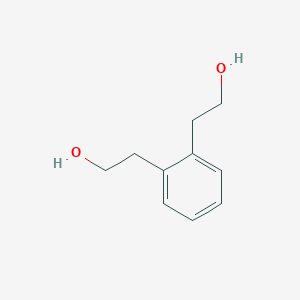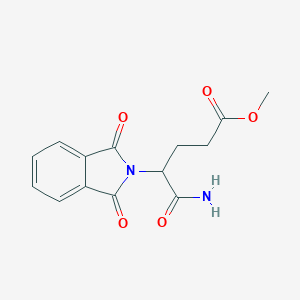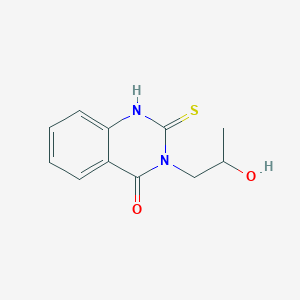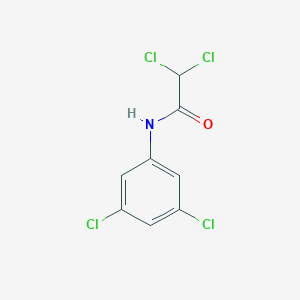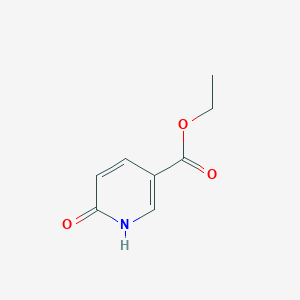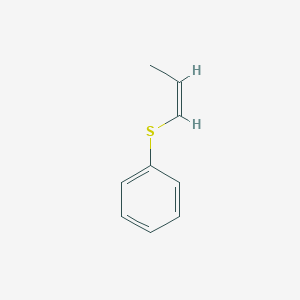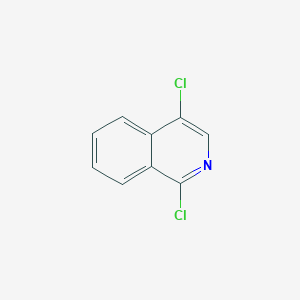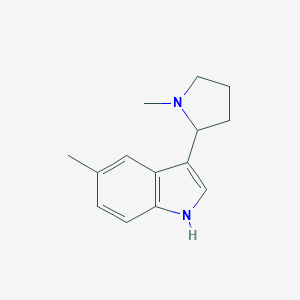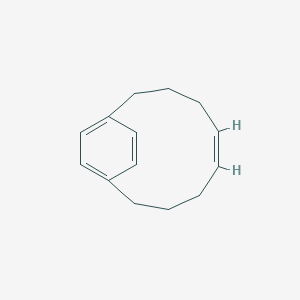
Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-, also known as quadricyclane, is a bicyclic compound with a unique structure that has attracted significant attention in the scientific community. This compound has a wide range of potential applications in various fields, including material science, chemistry, and biology.
Wirkmechanismus
The mechanism of action of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is based on its unique structure, which allows it to undergo a reversible [2+2] cycloaddition reaction upon exposure to light. This reaction causes a change in the molecular shape of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e, which can be used to trigger various biological and chemical processes. For example, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been used as a photoswitchable ligand for the activation of ion channels and receptors, which can be used to control cellular signaling pathways.
Biochemische Und Physiologische Effekte
Quadricyclane has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e can be used to control the activity of ion channels and receptors, which can be used to regulate cellular signaling pathways. In vivo studies have shown that Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e can be used to control the behavior of animals, including fruit flies and mice. These studies suggest that Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has significant potential as a tool for studying biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is its ability to undergo a reversible [2+2] cycloaddition reaction upon exposure to light. This property allows Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e to be used as a photoswitchable ligand for the activation of ion channels and receptors, which can be used to control cellular signaling pathways. However, one of the limitations of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is its sensitivity to light. This can make it challenging to work with in the laboratory, and it requires careful handling to avoid unintended activation.
Zukünftige Richtungen
There are several future directions for the study of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e. One potential application is in the development of photoswitchable drugs, which can be used to control the activity of specific cellular targets. Another potential application is in the development of molecular machines and switches, which can be used to perform specific tasks in a controlled manner. Additionally, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e could be used as a tool for studying biological systems, including the regulation of cellular signaling pathways and the behavior of animals. Overall, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has significant potential for a wide range of applications, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e is a unique bicyclic compound with significant potential for various applications in material science, chemistry, and biology. Its ability to undergo a reversible [2+2] cycloaddition reaction upon exposure to light makes it a valuable tool for studying biological systems and developing photoswitchable drugs and molecular machines. However, its sensitivity to light also presents challenges in the laboratory. Further research is needed to fully explore the potential of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e and its applications in various fields.
Synthesemethoden
The synthesis of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e involves the conversion of norbornadiene to Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e through a photochemical reaction. This reaction is initiated by ultraviolet light, which causes the norbornadiene molecule to undergo a [2+2] cycloaddition reaction, resulting in the formation of Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e. This synthesis method has been widely used in the laboratory, and it is a relatively simple and efficient way to produce Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e.
Wissenschaftliche Forschungsanwendungen
Quadricyclane has been extensively studied for its potential applications in various fields. In material science, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been used as a building block for the synthesis of molecular machines and switches. In chemistry, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been used as a precursor for the synthesis of other compounds, including cyclooctatetraene. In biology, Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)-e has been studied for its potential use as a photoswitchable ligand for ion channels and receptors.
Eigenschaften
CAS-Nummer |
19041-50-0 |
|---|---|
Produktname |
Bicyclo(8.2.2)tetradeca-5,10,12,13-tetraene, (Z)- |
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
(5Z)-bicyclo[8.2.2]tetradeca-1(12),5,10,13-tetraene |
InChI |
InChI=1S/C14H18/c1-2-4-6-8-14-11-9-13(10-12-14)7-5-3-1/h1-2,9-12H,3-8H2/b2-1- |
InChI-Schlüssel |
FGKPGTMPKFMBDZ-UPHRSURJSA-N |
Isomerische SMILES |
C1C/C=C\CCCC2=CC=C(C1)C=C2 |
SMILES |
C1CC=CCCCC2=CC=C(C1)C=C2 |
Kanonische SMILES |
C1CC=CCCCC2=CC=C(C1)C=C2 |
Synonyme |
(E)-Bicyclo[8.2.2]tetradeca-5,10,12(1),13-tetraene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



